2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features both azetidine and benzimidazole moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multiple stepsThe azetidine ring can be synthesized through aza-Michael addition reactions, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The benzimidazole ring is often formed via condensation reactions involving o-phenylenediamine and formic acid or aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential anticancer, antimicrobial, and antioxidant properties.
Materials Science: It can be used in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially inhibiting their function. This interaction can lead to the disruption of cellular processes, making it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-(azetidin-3-yl)-1H-1,3-benzodiazole
- 2-[4-(azetidin-2-one)-3-chloro-4-phenyl]-1H-phenylbenzimidazole
- 2-(thiazolidin-4-one)-phenyl-1H-phenylbenzimidazole
Uniqueness
What sets 2-[1-(4-phenoxybenzoyl)azetidin-3-yl]-1H-1,3-benzodiazole apart is its unique combination of azetidine and benzimidazole rings
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(4-phenoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c27-23(16-10-12-19(13-11-16)28-18-6-2-1-3-7-18)26-14-17(15-26)22-24-20-8-4-5-9-21(20)25-22/h1-13,17H,14-15H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEBPUIPQKDCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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